Fingolimod nonyl homolog

Descripción general

Descripción

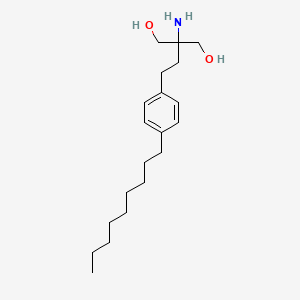

1,3-Propanediol, 2-amino-2-[2-(4-nonylphenyl)ethyl]- is a chemical compound with the molecular formula C21H37NO2 . It is also known by other names such as Fingolimod decyl homolog and Des (octyl)decyl fingolimod . It has a molecular weight of 335.5 g/mol .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a synthetic pathway has been constructed for the production of 1,3-propanediol from glucose via the Krebs cycle intermediate malate . Another study reported the establishment of an artificial biosynthetic pathway for converting glucose to 2-Amino-1,3-propanediol in a metabolically engineered Escherichia coli .Molecular Structure Analysis

The molecular structure of this compound includes a long nonylphenyl side chain attached to a central propanediol backbone . The InChI string representation of the molecule isInChI=1S/C21H37NO2/c1-2-3-4-5-6-7-8-9-10-19-11-13-20 (14-12-19)15-16-21 (22,17-23)18-24/h11-14,23-24H,2-10,15-18,22H2,1H3 . Physical And Chemical Properties Analysis

The compound has a molecular weight of 335.5 g/mol and a computed XLogP3-AA value of 5.2, indicating its lipophilicity . It has three hydrogen bond donors and three hydrogen bond acceptors . The compound is also characterized by a rotatable bond count of 14 .Aplicaciones Científicas De Investigación

Tratamiento de la Esclerosis Múltiple

Fingolimod nonyl homolog es un análogo de fingolimod, un modulador del receptor de esfingosina-1-fosfato utilizado en el tratamiento de la esclerosis múltiple remitente-recurrente (EMRR) . Se ha aplicado para evaluar las diferencias interindividuales en la biodisponibilidad y las respuestas clínicas .

Análisis de Farmacocinética

Se ha desarrollado un método validado de HPLC-MS/MS para cuantificar Fingolimod y sus metabolitos en plasma humano, lo cual es crucial para comprender la absorción, distribución, metabolismo y excreción del fármaco .

Perfil de Impurezas

This compound se puede separar de compuestos relacionados utilizando cromatografía líquida de alto rendimiento, lo que ayuda a la identificación y cuantificación de impurezas en las formulaciones de fármacos .

Diagnóstico Clínico

Los métodos analíticos que involucran this compound se pueden aplicar al diagnóstico clínico, particularmente en el seguimiento de los niveles del fármaco en pacientes con EMRR para administrar eficazmente la terapia .

Monitoreo Terapéutico de Medicamentos

La cuantificación del compuesto en plasma es vital para el monitoreo terapéutico de medicamentos, asegurando que las concentraciones del fármaco permanezcan dentro de un rango terapéutico para optimizar la eficacia y minimizar la toxicidad .

Investigación de Farmacología Molecular

La investigación sobre la farmacología molecular de this compound contribuye a comprender su mecanismo de acción, particularmente en cómo modula los receptores de esfingosina-1-fosfato .

Aplicaciones Terapéuticas Novedosas

La exploración de nuevas aplicaciones terapéuticas para this compound está en curso, con posibles implicaciones en otras enfermedades autoinmunes y afecciones más allá de la EMRR .

Mecanismo De Acción

Target of Action

Fingolimod nonyl homolog, also known as Des(octyl)nonyl fingolimod, primarily targets the sphingosine 1-phosphate receptors (S1PRs) . S1PRs are a group of G protein-coupled receptors that are involved in regulating the immune system and other cellular functions .

Mode of Action

This compound acts as a modulator of S1PRs . It is thought to downregulate or desensitize these receptors, which in turn affects the migration of lymphocytes from the blood into the tissues . This modulation of S1PRs leads to a decrease in the number of circulating lymphocytes, thereby suppressing inflammation .

Biochemical Pathways

The compound’s action on S1PRs affects several biochemical pathways. It has been found to exert inhibitory effects on sphingolipid pathway enzymes . Additionally, it has been shown to inhibit histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), and cytosolic phospholipase A2α (cPLA2α) . It also reduces lysophosphatidic acid (LPA) plasma levels and activates protein phosphatase 2A (PP2A) .

Result of Action

The action of this compound leads to a range of molecular and cellular effects. It induces apoptosis, autophagy, cell cycle arrest, and epigenetic regulations . It also influences macrophages M1/M2 shift and enhances BDNF expression . These effects contribute to its therapeutic potential in managing multiple sclerosis and other conditions .

Propiedades

IUPAC Name |

2-amino-2-[2-(4-nonylphenyl)ethyl]propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO2/c1-2-3-4-5-6-7-8-9-18-10-12-19(13-11-18)14-15-20(21,16-22)17-23/h10-13,22-23H,2-9,14-17,21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHIYCKDBZCXAQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30445228 | |

| Record name | 1,3-Propanediol, 2-amino-2-[2-(4-nonylphenyl)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

746594-44-5 | |

| Record name | Des(octyl)nonyl fingolimod | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0746594445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanediol, 2-amino-2-[2-(4-nonylphenyl)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DES(OCTYL)NONYL FINGOLIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5N3SI7GZ1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)methanamine](/img/structure/B1337386.png)